REACTION_CXSMILES
|
[CH:1]1[C:6]([CH2:7][C:8]2[CH:9]=[CH:10][C:11](O)=[CH:12][CH:13]=2)=[CH:5][CH:4]=[C:3](O)[CH:2]=1.CC1C([N:26]2[C:30](=[O:31])[CH:29]=[CH:28][C:27]2=[O:32])=C(C=CC=1)C(Cl)=O>C(N(CC)CC)C.ClCCCl>[CH:1]1[C:6]([CH2:7][C:8]2[CH:9]=[CH:10][C:11]([N:26]3[C:30](=[O:31])[CH:29]=[CH:28][C:27]3=[O:32])=[CH:12][CH:13]=2)=[CH:5][CH:4]=[C:3]([N:26]2[C:27](=[O:32])[CH:28]=[CH:29][C:30]2=[O:31])[CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CC=2C=CC(=CC2)O)O
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
methyl maleimidobenzoyl chloride
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=O)Cl)C=CC1)N1C(C=CC1=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at room temperature for 16 hr
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is precipitated in water
|
Type
|
FILTRATION
|
Details
|
filtered under reduced pressure
|
Type
|
WASH
|
Details
|
washed sequentially with water and ethanol
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under vacuum for 48 hr
|
Duration
|
48 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |